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Compound of Interest

Compound Name: Phenol;tetrahydrate

Cat. No.: B15416212

Welcome to the Technical Support Center for Nucleic Acid Purification. This guide provides
detailed troubleshooting advice and protocols for effectively removing residual phenol from your
DNA and RNA samples.

Frequently Asked Questions (FAQS)
Q1: How can | tell if my DNA/RNA sample is
contaminated with phenol?

Phenol contamination is a common issue following nucleic acid extraction using phenol-
chloroform methods. You can identify it through spectrophotometric analysis and by observing
its effects on downstream applications.

e Spectrophotometric Analysis: The most common indicator is a low A260/A230 ratio.[1][2][3]
[4] Phenol absorbs light around 270 nm, which can also lower the A260/A280 ratio.[5] Pure
DNA and RNA should have characteristic absorbance ratios, as detailed in the table below. A
peak shift from 260 nm towards 270 nm is a strong sign of phenol contamination.[6]

o Downstream Inhibition: Residual phenol can denature enzymes.[7] Even trace amounts can
inhibit enzyme-dependent applications like PCR, reverse transcription, and sequencing,
leading to reduced sensitivity or complete reaction failure.[8][9][10]
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Q2: What do the A260/A280 and A260/A230 ratios
indicate?

These ratios are critical for assessing the purity of your nucleic acid sample.[2]

o A260/A280 Ratio: This ratio is used to assess protein contamination. A ratio of ~1.8 is

generally accepted as pure for DNA, while a ratio of ~2.0 is considered pure for RNA.[2] A
lower ratio may indicate the presence of residual protein or phenol.[1]

o A260/A230 Ratio: This ratio is a sensitive indicator of contamination by organic compounds
and salts. For pure samples, this ratio should be in the range of 2.0-2.2.[1][2] Low values
suggest contamination with substances like phenol, guanidine salts, or carbohydrates.[2][4]

Data Presentation: Purity Ratio Guidelines

The following table summarizes the expected spectrophotometric ratios for pure DNA/RNA
samples and the interpretation of deviations that may suggest phenol contamination.

. Indication of Low
Analyte Ratio Ideal Value

Ratio (<1.8)

Protein or phenol
DNA A260/A280 ~1.8 o

contamination[1]

Protein or phenol
RNA A260/A280 ~2.0

contamination[1]

Phenol, guanidine
DNA/RNA A260/A230 20-22 salts, or carbohydrate

contamination[2][3][4]

Troubleshooting Guide & Removal Protocols
Q3: My sample has a low A260/A230 ratio. How do |
remove the residual phenol?

There are three primary methods to clean up a phenol-contaminated sample: additional
chloroform extraction, ethanol precipitation, or using a commercial spin column.
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Method 1: Additional Chloroform Extraction

This is the most direct way to remove residual phenol from the aqueous phase.[11][12]

Chloroform is less soluble in water than phenol and effectively extracts it.[7]

To your agueous DNA/RNA sample, add an equal volume of chloroform or a 24:1
chloroform:isoamyl alcohol mixture.[13][14]

Vortex the tube for 15-20 seconds to create an emulsion.[15] For high molecular weight
DNA, gently mix by inverting the tube to prevent shearing.[16]

Centrifuge at 14,000-16,000 x g for 2-5 minutes at room temperature to separate the phases.
[11][13][15]

Carefully transfer the upper agueous phase to a new, clean tube. It is critical to avoid
pipetting any of the organic (lower) phase or the material at the interface.[17] To minimize
contamination risk, it's better to leave a small amount of the aqueous phase behind.[18]

Repeat steps 1-4 for a second wash to ensure complete removal of phenol.[11][12]

Proceed to ethanol precipitation to concentrate the nucleic acid and remove residual
chloroform.

Method 2: Ethanol Precipitation

Following a chloroform wash, ethanol precipitation is essential for concentrating your sample

and removing any remaining organic solvents and salts.[12][16][18]

To the final agueous phase from the chloroform extraction, add 1/10th volume of a salt
solution (e.g., 3 M Sodium Acetate, pH 5.5).[14]

Add 2 to 2.5 volumes of 100% cold ethanol.[13][19]

Mix gently by inversion and incubate at -20°C for at least 30-60 minutes, or overnight.[13][14]
[19] For faster precipitation, you can incubate at -80°C for 30 minutes.[20]

Centrifuge the sample at 15,000-16,000 x g for 20-30 minutes at 4°C to pellet the nucleic
acid.[13]
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Carefully decant the supernatant without disturbing the pellet.

Wash the pellet by adding 500 pL of 70% ethanol and centrifuge at 15,000 x g for 5 minutes
at 4°C.[13][19] This step removes residual salts.

Carefully remove the supernatant. Repeat the 70% ethanol wash if necessary.

Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the nucleic acid difficult
to dissolve.[5]

Resuspend the dried pellet in an appropriate volume of nuclease-free water or TE buffer.[13]
[19]

Method 3: Spin Column-Based Purification

Commercial DNA/RNA cleanup kits that use silica spin columns are a highly effective and rapid

alternative for removing contaminants.[16][21]

Binding: The contaminated sample is mixed with a high-concentration salt buffer (binding
buffer).

Loading: The mixture is loaded onto a silica spin column.

Centrifugation: The column is centrifuged, forcing the solution through the silica membrane.
The nucleic acids bind to the membrane under high-salt conditions.[21]

Washing: The column is washed with ethanol-based buffers to remove impurities like phenol,
salts, and proteins.[21]

Elution: A low-salt elution buffer or nuclease-free water is added to the column, and the
purified DNA/RNA is collected via a final centrifugation step.[21]

Visualizations
Workflow for Phenol-Chloroform Extraction and Cleanup
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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